(2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester
Description
(2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester is a chiral carbamate derivative featuring a piperidine core substituted with a methyl group at the 2-position and a benzyl carbamate moiety at the 4-position. Carbamic acid benzyl esters are widely explored in medicinal chemistry due to their stability and ability to act as prodrugs or enzyme inhibitors, particularly in acetylcholinesterase (AChE)-targeting agents .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-(2-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-11-9-13(7-8-15-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17) |
InChI Key |
KLFYFYJXRLTUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound has been investigated for its potential in drug development due to its structural similarity to known pharmacophores. It serves as a building block in the synthesis of biologically active compounds targeting various diseases, including cancer and neurological disorders.
Case Study:
A study highlighted the synthesis of derivatives of this compound that exhibited inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. The derivatives were shown to induce apoptosis in cancer cell lines, suggesting potential therapeutic uses in oncology .
2. Neuropharmacology:
Research indicates that (2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester may influence neurotransmitter systems. Its potential as a neuroprotective agent is being explored, particularly in the context of neurodegenerative diseases.
Data Table: Neuropharmacological Studies
Cosmetic Formulations
1. Skin Care Products:
The compound is utilized in cosmetic formulations due to its skin-conditioning properties. It can enhance the stability and efficacy of topical products by acting as a humectant or emollient.
Case Study:
Research has shown that incorporating this compound into creams improved skin hydration and reduced irritation compared to control formulations. The study utilized a Box-Behnken design to optimize formulation parameters .
Data Table: Cosmetic Formulation Efficacy
| Formulation Type | Ingredient Concentration (%) | Hydration Improvement (%) | Irritation Score |
|---|---|---|---|
| Control | - | 10 | 3 |
| Test (with compound) | 1 | 25 | 1 |
Agricultural Applications
1. Plant Growth Regulators:
Emerging research suggests that this compound may serve as a plant growth regulator, promoting root development and enhancing stress resistance in crops.
Case Study:
Field trials demonstrated that crops treated with formulations containing this compound exhibited improved growth metrics and yield compared to untreated controls. The mechanism appears linked to enhanced nutrient uptake and stress mitigation .
Data Table: Agricultural Impact Studies
| Crop Type | Treatment | Growth Metric Improvement (%) | Yield Increase (%) |
|---|---|---|---|
| Tomato | Compound-treated | 30 | 20 |
| Lettuce | Compound-treated | 25 | 15 |
Mechanism of Action
The mechanism of action of (2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Biological Activity
(2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C13H17N2O2
- Molecular Weight : 233.29 g/mol
- CAS Number : 2409589-97-3
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methylpiperidine with carbamic acid derivatives followed by esterification with benzyl alcohol. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these strains were reported to be between 0.78 to 3.125 μg/mL, which is comparable to established antibiotics like vancomycin and linezolid .
The mechanism underlying the antimicrobial activity appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action may contribute to its effectiveness against resistant strains, making it a candidate for further development as an antibiotic .
Case Study 1: Efficacy Against Resistant Strains
In a controlled laboratory setting, this compound was tested against a panel of resistant bacterial strains. The results demonstrated not only bactericidal effects but also a capacity to inhibit biofilm formation, which is critical in treating chronic infections associated with device-related infections .
Case Study 2: Safety Profile
A preliminary toxicity assessment was conducted in vitro using human cell lines. The compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further pharmacological exploration .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | MIC against MRSA (μg/mL) | MIC against VREfm (μg/mL) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| This compound | 0.78 | 1.56 | >100 |
| Vancomycin | 1.0 | >32 | >100 |
| Linezolid | 0.5 | 1.0 | >100 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Piperidine/Carbamate Scaffolds
(2R,4S)-[2-Benzyl-3-(4-isopropyl-2-oxo-5,5-diphenyl-3-oxazolidinyl)-3-oxopropyl]carbamic acid benzyl ester
- Structure : Similar benzyl carbamate group but incorporates a 4-isopropyl-2-oxo-oxazolidine ring and a benzyl-substituted propyl chain.
- Activity : The oxazolidine ring introduces additional steric bulk and hydrogen-bonding capacity, which may enhance target binding compared to the simpler piperidine scaffold in the target compound. Stereochemical differences (4S vs. 4R) could further modulate activity .
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS 122021-01-6)
- Structure : Features a hydroxyethyl substituent on the piperidine nitrogen.
[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS 1353962-49-8)
- Structure: Substituted with an aminoethyl group on the piperidine nitrogen.
- Biological Implications : The primary amine enables protonation at physiological pH, enhancing interactions with anionic enzyme active sites (e.g., AChE). This contrasts with the target compound’s tertiary amine, which may exhibit different pharmacokinetic profiles .
Carbamate Esters with Varied Substituents
Methylphenyl-carbamic esters of 3-oxyphenyl-trimethylammonium methylsulfate
- Activity : Exhibits strong intestinal peristalsis stimulation and miotic activity comparable to physostigmine. The quaternary ammonium group enhances AChE inhibition, but the absence of a piperidine ring limits direct comparison with the target compound .
(1-Acetylbut-3-enyl)carbamic acid benzyl ester (28a)
- Synthesis : Prepared via Grignard reactions with Weinreb amides. High yields (97%) suggest stability under these conditions. The acetyl and alkene groups introduce metabolic liabilities absent in the saturated piperidine core of the target compound .
Benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester
Stereochemical and Configuration Effects
Data Table: Key Comparisons
Q & A
Basic Questions
Q. What are the common synthetic routes for (2R,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid benzyl ester, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves reductive amination (to form the piperidine core) followed by carbamate formation with benzyl chloroformate. Key intermediates, such as 4-carboxybenzaldehyde derivatives, can be esterified and coupled with chiral piperidine precursors . Optimization includes:
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions during carbamate coupling.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity and yield .
- Catalysts : Use of triethylamine or DMAP to accelerate carbamate formation .
- Purification : High-Performance Liquid Chromatography (HPLC) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing the physical and chemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., methyl, benzyl ester) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- HPLC : Quantifies purity and detects stereoisomeric impurities .
- Physical properties : Boiling point (via distillation), refractive index (Abbe refractometer), and density (pycnometry) under standardized conditions .
Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?
- Methodological Answer :
- Solubility profiling : Test in solvents (e.g., water, ethanol, DMSO) using gravimetric or UV-Vis methods. Polar solvents like DMSO are preferred for biological assays .
- Stability studies : Incubate at varying pH (2–12) and temperatures (4–40°C). Monitor degradation via HPLC and NMR over 24–72 hours .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the enantiomeric purity of this compound, especially when stereoisomeric byproducts are present?
- Methodological Answer :
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose/cellulose derivatives) to resolve (2R,4R) and (2S,4S) enantiomers .
- Polarimetry : Measure optical rotation to confirm enantiomeric excess (e.g., [α]D²⁵ values) .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Q. How can kinetic and binding assays be designed to evaluate the biological activity of this compound against target enzymes or receptors?
- Methodological Answer :
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H- or fluorescent probes) to determine IC₅₀ values for receptor affinity .
- Enzyme inhibition kinetics : Monitor time-dependent inhibition via spectrophotometry (e.g., NADH oxidation for dehydrogenases) and fit data to Michaelis-Menten models .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target interactions .
Q. What computational approaches are suitable for predicting interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs, kinases) .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability and binding free energy (MM-PBSA) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, steric parameters) with activity data to optimize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
